molecular formula C11H11NO B069827 6,7-Dimethyl-4-hydroxyquinoline CAS No. 185437-33-6

6,7-Dimethyl-4-hydroxyquinoline

Cat. No.: B069827
CAS No.: 185437-33-6
M. Wt: 173.21 g/mol
InChI Key: IRWJBEDRUKAGBG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-hydroxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

6,7-Dimethyl-4-hydroxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Quinoline derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-hydroxyquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to increase yield and efficiency. For example, the use of molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions can be employed .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-4-hydroxyquinoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the methyl groups at the sixth and seventh positions.

    8-Hydroxyquinoline: Has a hydroxyl group at the eighth position instead of the fourth.

    2-Hydroxyquinoline: Has a hydroxyl group at the second position.

Uniqueness

6,7-Dimethyl-4-hydroxyquinoline is unique due to the presence of methyl groups at the sixth and seventh positions, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in binding affinity, solubility, and overall biological effects .

Properties

IUPAC Name

6,7-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-5-9-10(6-8(7)2)12-4-3-11(9)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWJBEDRUKAGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589118
Record name 6,7-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185437-33-6
Record name 6,7-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185437-33-6
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